L-Phenylglycine
CAS No.: 2935-35-5
Cat. No.: VC21537523
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2935-35-5 |
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Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | (2S)-2-amino-2-phenylacetic acid |
Standard InChI | InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1 |
Standard InChI Key | ZGUNAGUHMKGQNY-ZETCQYMHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@@H](C(=O)O)N |
SMILES | C1=CC=C(C=C1)C(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)N |
Chemical Structure and Basic Properties
L-Phenylglycine is structurally related to alanine but features a phenyl group in place of the methyl group. It has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . The compound is identified by the CAS number 2935-35-5 and is formally known as (2S)-2-amino-2-phenylacetic acid according to IUPAC nomenclature . The "L" prefix designates its stereochemistry, specifically the S-configuration at the alpha carbon.
In its natural state, L-Phenylglycine appears as a white crystalline powder with distinctive physical properties . At physiological pH, it exists predominantly as a zwitterion, with the amino group protonated and the carboxylic group deprotonated, which is typical of amino acids .
Physical and Chemical Data
The table below summarizes key physical and chemical properties of L-Phenylglycine:
Property | Value |
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Melting point | >300°C |
Boiling point | 273.17°C (estimated) |
Density | 1.2023 (estimated) |
Flash point | 150°C |
pKa | 1.83 (at 25°C) |
Physical form | Fine crystalline powder |
Color | White |
Optical activity | [α]20/D +155°, c = 1 in 1 M HCl |
Solubility | Soluble in aqueous acid and base solutions |
These properties highlight L-Phenylglycine's thermal stability and its behavior in various solvent systems, which are important considerations for its industrial applications and laboratory use .
Nomenclature and Identification
L-Phenylglycine is known by numerous synonyms in scientific literature and commercial contexts. These include:
The compound is registered in various chemical databases with unique identifiers that facilitate its accurate identification:
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InChIKey: ZGUNAGUHMKGQNY-ZETCQYMHSA-N
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InChI: InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1
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SMILES: C1=CC=C(C=C1)C@@H[NH3+]
These standardized identifiers enable precise communication about the compound in scientific research and commercial contexts.
Synthesis and Production Methods
Chemical Synthesis
L-Phenylglycine can be synthesized through various chemical methods. Traditional approaches include:
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Strecker synthesis: Preparation from benzaldehyde via amino cyanation
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Reductive amination of phenylglyoxylic acid
These chemical methods have been historically important but often face challenges related to stereoselectivity and environmental considerations.
Enzymatic Production
Recent advances in biotechnology have led to the development of more efficient enzymatic methods for L-Phenylglycine production. A noteworthy example is a four-step enzymatic cascade that converts biobased L-phenylalanine (L-Phe) to L-Phenylglycine with remarkable efficiency .
This enzymatic cascade involves:
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Deamination of L-phenylalanine using L-amino acid deaminase (LAAD) from Proteus mirabilis
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Conversion to a mandelate intermediate using hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis
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Dehydrogenation using (S)-mandelate dehydrogenase (SMDH) from Pseudomonas putida
Initial attempts utilizing aminotransferase (AT) and L-glutamate dehydrogenase (GluDH) from E. coli resulted in limited yields (7.21±0.15 mM L-Phg from 10 mM L-Phe), with benzoylformic acid accumulation indicating that the transamination step was rate-limiting .
In an improved version, researchers employed leucine dehydrogenase (LeuDH) from Bacillus cereus to bypass the need for L-glutamate as an amine donor. This modification dramatically enhanced conversion efficiency, allowing 40 mM L-Phe to yield 39.97±3.84 mM (6.04±0.58 g/L) L-Phenylglycine, achieving a remarkable 99.9% conversion rate .
This enzymatic approach represents a significant advancement with potential industrial applications, offering advantages such as high enantioselectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis methods.
Biological and Pharmaceutical Significance
Biological Activities
L-Phenylglycine exhibits several important biological activities. It functions as a pyridoxal phosphate analogue and has been identified as a response element for enzymes and natural compounds in microorganisms such as Escherichia coli and Saccharomyces cerevisiae . Research has demonstrated its ability to inhibit aminotransferase activity, dopamine synthesis, and microbial metabolism in these organisms .
Pharmaceutical Applications
In pharmaceutical contexts, L-Phenylglycine has found applications in treating several medical conditions, including:
It also serves as an N-linked side chain of Stachybotrys microspora triphenyl phenols (SMTP) congeners, which are potent in enhancing plasminogen activation . This property makes it valuable in developing agents that affect blood clotting and fibrinolysis.
L-Phenylglycine derivatives are important building blocks in pharmaceutical synthesis, particularly in the preparation of semi-synthetic antibiotics and other therapeutic agents.
Structural Analysis and Characterization
Crystallographic Data
The three-dimensional structure of L-Phenylglycine has been extensively characterized using X-ray crystallography. Crystal structure data for DL-aminophenylacetic acid reveals important insights into its molecular arrangement :
Parameter | Value |
---|---|
Space group | P 1 21/c 1 |
Unit cell dimensions | a = 15.7794 Å, b = 4.8525 Å, c = 9.8771 Å |
Angles | α = 90.00°, β = 97.9520°, γ = 90.00° |
Z value | 4 |
Residual factor | 0.097 |
These crystallographic parameters provide valuable information about molecular packing and intermolecular interactions in the solid state, which can influence physical properties such as solubility and melting point.
Research Applications
Chemical Synthesis Applications
L-Phenylglycine is valuable in organic synthesis and peptide chemistry. Its ester derivative, methyl α-phenylglycinate, is used to convert carboxylic acids into homologated unsaturated ketones through a process involving cyclization of phenylglycinamides to oxazolones, which can then be reductively cleaved with chromous reagents .
The compound is particularly suitable for solution-phase peptide synthesis , making it an important component in the production of peptide-based pharmaceuticals and research compounds.
Molecular Dynamics and Simulation
L-Phenylglycine has been studied using computational methods, including molecular dynamics simulations. The Automated Topology Builder (ATB) has been used to generate molecular force field parameters for this compound, facilitating accurate simulation of its behavior in various environments . These computational approaches complement experimental data and provide additional insights into the compound's properties and interactions at the molecular level.
Purification and Analytical Methods
The purification of L-Phenylglycine can be achieved through crystallization from ethanol, as documented in several studies . This process yields high-purity material suitable for research and pharmaceutical applications.
Various analytical techniques are employed to characterize L-Phenylglycine:
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X-ray diffraction for structural analysis
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Optical rotation measurements to confirm stereochemical purity
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Spectroscopic methods including NMR and mass spectrometry
These analytical methods ensure the quality and consistency of L-Phenylglycine preparations for both research and industrial applications.
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